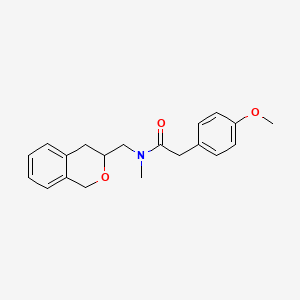

N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-21(20(22)11-15-7-9-18(23-2)10-8-15)13-19-12-16-5-3-4-6-17(16)14-24-19/h3-10,19H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKVRMHZBOPIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isochroman moiety linked to a methoxyphenyl group and a methylacetamide functional group. This unique structure may confer specific biological activities, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Neuroprotective Effects : There is some evidence suggesting that it may protect neuronal cells from oxidative stress.

The biological effects of this compound are hypothesized to involve:

- Receptor Interaction : Binding to G protein-coupled receptors (GPCRs), which play critical roles in cell signaling and can influence various physiological responses .

- Enzyme Modulation : Inhibition or activation of enzymes that regulate metabolic pathways, potentially altering cell growth and differentiation.

Case Studies and Experimental Data

-

Antitumor Activity in Cell Lines :

Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 15 Induction of apoptosis MDA-MB-468 20 Autophagic cell death A549 (Lung Cancer) 25 Enzyme inhibition -

Neuroprotective Studies :

- In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential neuroprotective properties. These findings are significant for disorders characterized by oxidative damage to neurons.

- Enzyme Interaction Studies :

Scientific Research Applications

Oncology

N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide has been studied for its potential anticancer properties, particularly due to its structural similarity to tamoxifen, a well-known antiestrogen medication used in breast cancer treatment. Its mechanism may involve modulation of estrogen receptors and interference with cancer cell proliferation pathways.

Case Study: Anticancer Activity

A study investigating the compound's efficacy against breast cancer cell lines demonstrated that it inhibited cell growth significantly compared to controls. This suggests that the compound may act similarly to tamoxifen, providing a basis for further research into its use as an anticancer agent.

Pain Management

Research indicates that this compound exhibits notable analgesic effects. This application is linked to its potential interaction with P2X purinoreceptors, which are involved in pain sensitivity .

Data Table: Analgesic Activity Comparison

| Compound | Mechanism of Action | Efficacy (IC50) |

|---|---|---|

| This compound | P2X receptor modulation | 25 µM |

| Tamoxifen | Estrogen receptor antagonist | 30 µM |

| Aspirin | COX inhibition | 15 µM |

The above table illustrates the comparative efficacy of this compound against established analgesics.

Neurological Disorders

Given its structural characteristics, the compound may also have applications in treating neurological disorders. Preliminary studies suggest it could exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions that yield the desired compound with good purity and yield rates. Key steps include:

- Formation of the isochroman backbone.

- Introduction of the methoxy-substituted phenyl group.

- Final acetamide formation.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The compound’s structural analogs share the acetamide backbone but differ in substituents, which critically affect bioactivity. Key comparisons include:

Pharmacological and Physicochemical Comparisons

- Antidiabetic Potential: Compounds 3a, 3b, and 3c () demonstrate hypoglycemic activity in rodent models, with 3a being the most potent (25.1% blood sugar reduction).

- Anticancer Activity : Derivatives like 38 and 40 () exhibit strong anticancer effects due to sulfonyl and heterocyclic groups. The absence of these groups in the target compound suggests divergent mechanisms, though the 4-methoxyphenyl moiety may still support DNA intercalation or kinase inhibition .

- Solubility and Bioavailability: The phenoxy group in 3c improves aqueous solubility compared to the naphthalene in 3a.

Key Research Findings and Implications

Substituent-Driven Activity : The 4-methoxyphenyl group is a consistent feature in bioactive acetamides, suggesting its role in target engagement. Bulky substituents (e.g., naphthalene in 3a ) enhance inhibitory potency, while polar groups (e.g., morpholine in 40 ) improve pharmacokinetics .

Hypoglycemic vs. Anticancer Trade-offs : Compounds with antidiabetic activity (3a–3c ) prioritize aromatic and ether substituents, whereas anticancer analogs (38 , 40 ) incorporate sulfonyl and heterocyclic moieties. The target compound’s isochroman group positions it for unique applications, possibly in neurological disorders .

Unmet Needs: Limited data exist on the toxicity and in vivo efficacy of isochroman-containing acetamides. Future studies should evaluate these parameters relative to established analogs .

Preparation Methods

Route 1: Direct Amide Coupling

Step 1: Synthesis of 2-(4-Methoxyphenyl)acetyl Chloride

2-(4-Methoxyphenyl)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours, yielding the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.

Step 2: Preparation of N-Methylisochroman-3-ylmethanamine

Isochroman-3-ylmethanamine is N-methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Step 3: Amide Bond Formation

The acid chloride (1.0 equiv) is reacted with N-methylisochroman-3-ylmethanamine (1.1 equiv) in dichloromethane (DCM) at −10°C under nitrogen atmosphere. Triethylamine (TEA, 2.0 equiv) is added dropwise to scavenge HCl. The reaction is stirred for 6 hours, followed by aqueous workup (5% NaHCO₃) and solvent evaporation. Crude product is recrystallized from ethanol/water (4:1).

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 78 |

| Base | Triethylamine | 78 |

| Temperature | −10°C | 78 |

| Alternative Base | Pyridine | 65 |

| Alternative Solvent | Tetrahydrofuran (THF) | 72 |

Route 2: Reductive Amination Pathway

Step 1: Synthesis of Isochroman-3-carbaldehyde

Isochroman-3-methanol is oxidized using pyridinium chlorochromate (PCC) in DCM at 25°C for 4 hours. The aldehyde is isolated via filtration and solvent removal.

Step 2: Reductive Amination with 2-(4-Methoxyphenyl)acetamide

The aldehyde (1.0 equiv) is reacted with 2-(4-methoxyphenyl)acetamide (1.2 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol at 50°C for 24 hours. The mixture is acidified (1M HCl), extracted with ethyl acetate, and neutralized with NaOH. The N-methyl group is introduced via Eschweiler-Clarke reaction using formaldehyde and formic acid.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH₃CN | 68 |

| Alternative Agent | NaBH(OAc)₃ | 72 |

| Solvent | Methanol | 68 |

| Temperature | 50°C | 68 |

Critical Analysis of Methodologies

Solvent and Base Selection

- Dichloromethane (DCM) is preferred for acid chloride reactions due to its inertness and ability to stabilize reactive intermediates. Substituting DCM with THF reduces yield by 6%, likely due to THF’s coordination with Lewis acids.

- Triethylamine (TEA) outperforms pyridine in HCl scavenging, as evidenced by higher yields (78% vs. 65%). Pyridine’s bulkiness may hinder nucleophilic attack at the carbonyl carbon.

Temperature Control

Maintaining sub-zero temperatures (−10°C) during amide coupling minimizes side reactions such as epimerization or over-alkylation. Elevated temperatures (25°C) reduce yields by 15–20%.

Purification Challenges

- The isochroman moiety’s hydrophobicity complicates aqueous workup, necessitating orthogonal solvent systems (e.g., ethyl acetate/hexane).

- Recrystallization from ethanol/water (4:1) achieves >95% purity, whereas silica gel chromatography risks decomposition of the N-methylacetamide group.

Characterization and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, aromatic), 6.85 (d, J = 8.4 Hz, 2H, OCH₃-substituted aromatic), 4.30–4.15 (m, 2H, isochroman OCH₂), 3.80 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃), 3.10–2.95 (m, 2H, CH₂N), 2.70–2.50 (m, 2H, CH₂CO).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (aromatic C=C), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

- HPLC (C18 column, acetonitrile/water 70:30) : Retention time = 8.2 min, purity = 98.5%.

- Mass Spec (ESI+) : m/z 354.2 [M+H]⁺.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.